N-(3-fluoro-4-methylphenyl)piperidin-4-amine
Description
Significance of Piperidine-Containing Scaffolds in Drug Discovery
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous pharmaceuticals. nih.govresearchgate.net Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and pharmacological properties. The three-dimensional nature of the piperidine scaffold allows for the precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets. mdpi.com Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, influencing the compound's solubility, membrane permeability, and potential for forming ionic interactions with target proteins. nih.gov
The versatility of the piperidine scaffold is evidenced by its presence in a wide array of approved drugs spanning various therapeutic areas, including but not limited to central nervous system (CNS) disorders, oncology, and infectious diseases. researchgate.net Medicinal chemists frequently employ the piperidine motif to modulate a compound's pharmacokinetic profile, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The strategic incorporation of a piperidine ring can lead to improved metabolic stability and bioavailability, ultimately contributing to the development of more effective and safer therapeutic agents. nih.govmdpi.com
Table 1: Therapeutic Areas with Representative Drugs Containing a Piperidine Scaffold
| Therapeutic Area | Example Drug Class |
| Psychiatry | Antipsychotics |
| Neurology | Analgesics |
| Oncology | Kinase Inhibitors |
| Allergy | Antihistamines |
This table is illustrative and not exhaustive.
Rationale for Research into N-(3-fluoro-4-methylphenyl)piperidin-4-amine
The specific molecular architecture of this compound presents a compelling case for its investigation in medicinal chemistry. The rationale for its synthesis and study is multifaceted, stemming from the strategic combination of its constituent parts: the piperidine core, the N-aryl substitution, and the specific functionalization of the phenyl ring.
The N-phenylpiperidin-4-amine core structure is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which can profoundly impact its interaction with a biological target.
The inclusion of a fluorine atom at the 3-position of the phenyl ring is a key design element. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. This property can be exploited to modulate the basicity (pKa) of the nearby piperidine nitrogen. scientificupdate.com Such modulation can be critical for optimizing a compound's binding affinity for its target and for mitigating off-target effects, such as interactions with the hERG potassium ion channel, which can lead to cardiotoxicity. scientificupdate.com
Overview of Current Research Directions for this compound
While specific published research on this compound is not extensively documented in publicly available literature, the current research directions for this compound can be inferred from the broader context of medicinal chemistry programs focused on similar scaffolds. The primary areas of investigation for a molecule with this profile would likely encompass synthesis, biological screening, and structure-activity relationship (SAR) studies.
Synthesis: A key research direction would be the development of efficient and scalable synthetic routes to this compound and a library of its analogs. This would likely involve multi-step synthetic sequences, potentially utilizing reductive amination of a protected 4-aminopiperidine (B84694) with a substituted fluoro-methyl-benzaldehyde, followed by deprotection.
Biological Screening: Given the diverse biological activities of N-aryl piperidine derivatives, this compound would be a candidate for screening against a wide range of biological targets. Potential areas of therapeutic interest, based on the activities of structurally related compounds, could include:
Central Nervous System (CNS) Targets: Screening for activity at various G-protein coupled receptors (GPCRs) and ion channels implicated in neurological and psychiatric disorders. nih.gov
Oncology: Evaluation of its potential as an inhibitor of protein kinases or other targets involved in cancer cell proliferation and survival. researchgate.net
Infectious Diseases: Assessment of its antimicrobial or antiviral properties. mdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this molecular scaffold would be a critical research direction. This would involve the synthesis and biological evaluation of a series of analogs to understand how modifications to different parts of the molecule affect its biological activity.
Table 2: Potential Modifications for SAR Studies of this compound
| Molecular Region | Potential Modifications | Rationale |
| Phenyl Ring | Varying the position and nature of the fluorine and methyl groups. Introducing other substituents. | To probe the electronic and steric requirements for optimal target binding. |
| Piperidine Ring | Introducing substituents on the piperidine ring. | To explore conformational effects and potential new interactions with the target. |
| Amino Linker | Modifying the amine linker. | To alter the basicity and hydrogen bonding potential. |
This table represents a hypothetical SAR exploration strategy.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGILUDSYWPVAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCNCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256595 | |
| Record name | N-(3-Fluoro-4-methylphenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-54-3 | |
| Record name | N-(3-Fluoro-4-methylphenyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886506-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-4-methylphenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine and Its Analogues
Multi-Step Synthesis Approaches for N-(3-fluoro-4-methylphenyl)piperidin-4-amine
The construction of this compound can be achieved through several multi-step synthetic routes, each offering distinct advantages in terms of stereocontrol, efficiency, and scalability. These methods often involve the strategic formation of the N-aryl bond and the stereoselective introduction of substituents on the piperidine (B6355638) ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the synthesis of N-aryl amines, including N-aryl piperidines. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, and has been widely applied in pharmaceutical and medicinal chemistry due to its broad substrate scope and functional group tolerance. researchgate.net
The synthesis of this compound via this method would typically involve the coupling of a protected piperidin-4-amine, such as tert-butyl 4-aminopiperidine-1-carboxylate, with a suitable 3-fluoro-4-methylphenyl electrophile, like 1-bromo-3-fluoro-4-methylbenzene. The reaction is catalyzed by a palladium precursor in the presence of a phosphine (B1218219) ligand and a base.
Key components of this reaction include:
Palladium Precatalyst: Complexes such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.
Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include XantPhos, RuPhos, and BrettPhos.
Base: A non-nucleophilic base, such as Cs₂CO₃ (caesium carbonate) or NaOtBu (sodium tert-butoxide), is required to facilitate the deprotonation of the amine.
Solvent: Aprotic solvents like toluene (B28343) or dioxane are typically employed.
| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Piperidine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | Up to 95% |
| Aryl Chloride | Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | Variable |
| Aryl Bromide | Aniline (B41778) | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |
Asymmetric Hydrogenation of Fluoroenamides
For the synthesis of chiral fluorinated piperidines, asymmetric hydrogenation of a strategically designed fluoroenamide precursor is a powerful approach. This method allows for the stereoselective introduction of both the fluorine and amine functionalities. A notable example is the synthesis of a syn-fluoro-aminopiperidine intermediate, which is structurally related to the target compound. scientificupdate.com
The synthesis of the fluoroenamide substrate often begins with a substituted pyridine (B92270). For instance, 3-fluoro-4-aminopyridine can be acylated (e.g., with benzoyl chloride) and then activated by forming a pyridinium (B92312) salt (e.g., with benzyl (B1604629) bromide). Partial reduction of this pyridinium salt, for example with sodium borohydride (B1222165) in methanol, yields the desired tetrahydropyridine, which exists as a fluoroenamide tautomer. scientificupdate.com
This fluoroenamide then undergoes asymmetric hydrogenation using a chiral transition metal catalyst, typically based on rhodium or ruthenium, with a chiral phosphine ligand. This step is crucial as it establishes the relative stereochemistry of the fluorine and amine groups. A high-throughput screening of various metal/ligand combinations is often necessary to identify the optimal catalyst system that provides high diastereoselectivity and enantioselectivity, while minimizing side reactions such as C-F bond reduction. scientificupdate.com
| Metal Precursor | Ligand | Solvent | Pressure (psi H₂) | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ | (R)-BINAP | MeOH | 500 | 50 | Good | High |
| (COD)Ru(Me-allyl)₂ | (R)-Josiphos | DCM | 500 | 50 | 10:1 | 95% |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | DCM | 500 | 50 | Significant C-F cleavage |
Enzymatic Dynamic Asymmetric Transamination of Fluoroketones
An alternative and highly efficient biocatalytic approach to chiral fluoro-aminopiperidines is the enzymatic dynamic asymmetric transamination of a fluoroketone. This method utilizes a transaminase enzyme to stereoselectively install an amino group onto a prochiral ketone, often with excellent enantioselectivity. A key advantage is the potential for a dynamic kinetic resolution, where the starting ketone can racemize in situ, allowing for a theoretical yield of up to 100% of the desired chiral amine. scientificupdate.com
The synthesis begins with the preparation of a fluorinated piperidinone precursor. For example, N-Boc-3-fluoropiperidin-4-one can be synthesized from N-Boc-4-piperidone by converting it to the corresponding silyl (B83357) enol ether and then performing an electrophilic fluorination using a reagent like Selectfluor®. scientificupdate.com
The resulting fluoroketone is then subjected to an asymmetric transamination reaction using a suitable transaminase enzyme (e.g., ATA-3), an amine donor (such as isopropylamine), and a cofactor (pyridoxal 5'-phosphate, PLP). The reaction conditions, including pH, temperature, solvent, and enzyme loading, are optimized to achieve high conversion, diastereoselectivity, and enantioselectivity. scientificupdate.com
| Parameter | Condition |
|---|---|
| Enzyme | ATA-3 (1 mol%) |
| Cofactor | PLP (1 g/L) |
| Amine Donor | Isopropylamine (1 M) |
| Buffer | Borate (0.2 M) |
| pH | 10.5 |
| Solvent | DMSO (20 vol%) |
| Temperature (°C) | 45 |
| Time (h) | 24 |
| Yield (%) | 66 |
| Diastereomeric Ratio (syn:anti) | 15:1 |
| Enantiomeric Excess (ee %) | 96 |
Reductive Alkylation Strategies
Reductive alkylation, also known as reductive amination, is a versatile and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy typically involves the reaction of a piperidin-4-one derivative with 3-fluoro-4-methylaniline (B1361354) in the presence of a reducing agent.
A common approach is the reductive amination of N-Boc-4-piperidone with 3-fluoro-4-methylaniline. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this transformation due to its mildness and selectivity. dtic.mil Following the reductive amination, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.
Alternatively, the reaction can be performed in a stepwise manner, where the imine is first formed and isolated, followed by reduction. However, the one-pot procedure is generally more convenient and efficient.
| Ketone | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | DCE | AcOH | 84% |
| N-Boc-4-piperidone | 3,4-Dichloroaniline | NaBH(OAc)₃ | DCM | - | Good |
| N-Substituted 4-piperidone (B1582916) | Benzhydrylamine | NaBH₄ | MeOH | - | Variable |
Coupling Reactions for Scaffold Assembly
The assembly of the N-aryl piperidine scaffold is a critical step in the synthesis of the target compound. As discussed in section 2.1.1, the Buchwald-Hartwig amination is a premier method for this transformation, directly coupling the aryl and piperidine moieties. This reaction is highly valued for its ability to construct the core structure of this compound in a single, efficient step from readily available precursors.
The strategic disconnection for this scaffold assembly involves breaking the N-C(aryl) bond, leading back to a piperidin-4-amine derivative and a 3-fluoro-4-methylphenyl halide or sulfonate. The power of this approach lies in its modularity; a variety of substituted anilines and piperidines can be coupled, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
The success of these coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions, which must be carefully optimized to accommodate the electronic and steric properties of the specific coupling partners.
Precursor Chemistry and Intermediate Derivatization
The synthesis of this compound relies on the availability of key precursors and the strategic derivatization of intermediates.
Key Precursors:
3-Fluoro-4-methylaniline: This aniline derivative provides the substituted aryl moiety of the target compound. It can be prepared through various synthetic routes, often involving nitration of a toluene derivative followed by reduction and subsequent fluorination.
N-Boc-4-piperidone: This is a versatile and commercially available starting material for the synthesis of 4-substituted piperidines. The Boc protecting group allows for selective reactions at the 4-position of the piperidine ring while the nitrogen is protected.
tert-Butyl 4-aminopiperidine-1-carboxylate: Also known as 4-amino-1-Boc-piperidine, this is another crucial precursor, particularly for methods involving direct N-arylation, such as the Buchwald-Hartwig amination. It can be synthesized from N-Boc-4-piperidone via reductive amination with an ammonia (B1221849) source or through other established methods. chemicalbook.com
Intermediate Derivatization:
The synthesis of the target compound often proceeds through a series of derivatized intermediates. For example, in the reductive amination pathway, the initial product is N-Boc-N-(3-fluoro-4-methylphenyl)piperidin-4-amine. The Boc group is then cleaved in a subsequent step to yield the final product.
Similarly, in the asymmetric synthesis approaches, the piperidine nitrogen is often protected with a group like Boc or benzyl (Bn) throughout several synthetic steps. These protecting groups can be strategically chosen to be stable under certain reaction conditions and readily removable at a later stage. The derivatization of these intermediates, for example, through acylation or alkylation at the piperidine nitrogen after deprotection, allows for the synthesis of a wide range of analogues with diverse properties.
Benzoylation of Aminopyridines for Partial Reduction
A key strategy in the synthesis of fluorinated 4-aminopiperidine (B84694) analogues involves the partial reduction of a pyridine ring. To facilitate this transformation, the pyridine nucleus is first activated. One effective method of activation is the benzoylation of an aminopyridine precursor.
In the synthesis of a syn-3-fluoro-4-aminopiperidine intermediate, researchers utilized 3-fluoro-4-aminopyridine as the starting material. The process commences with the benzoylation of this aminopyridine. This step serves to protect the amino group and, more importantly, to activate the pyridine ring towards nucleophilic attack. The resulting N-benzoyl derivative is then subjected to quaternization with a benzyl group, forming a benzyl pyridinium salt. This salt is significantly more susceptible to reduction than the parent pyridine.
The subsequent partial reduction is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄) in a protic solvent like methanol. This reaction selectively reduces the pyridinium ring to a dihydropyridine (B1217469) intermediate, which can then be further transformed. This targeted reduction is a critical step in elaborating the desired substituted piperidine core.
Table 1: Key Steps in the Partial Reduction of 3-Fluoro-4-aminopyridine
| Step | Reaction | Reagents | Purpose |
| 1 | Benzoylation | Benzoyl Chloride | Protection of the amino group and activation of the pyridine ring. |
| 2 | Quaternization | Benzyl Bromide | Formation of a benzyl pyridinium salt to further enhance reactivity. |
| 3 | Partial Reduction | Sodium Borohydride (NaBH₄) in Methanol | Selective reduction of the activated pyridine ring to a dihydropyridine. |
Derivatization to Trifluoroacetamide (B147638) for Product Isolation
In multi-step organic syntheses, the isolation and purification of intermediates can be challenging. One effective strategy to facilitate this is the temporary derivatization of a functional group to alter the compound's physical properties, such as crystallinity or chromatographic behavior. For amines, conversion to a trifluoroacetamide is a valuable technique. google.comgoogle.com
The trifluoroacetyl group can be readily introduced by treating the amine with trifluoroacetic anhydride (B1165640) or other trifluoroacetylating agents. researchgate.net This derivatization can increase the volatility of the compound for gas chromatography or improve its solubility characteristics for liquid chromatography. More importantly, the resulting trifluoroacetamide is often a stable, crystalline solid, which can be easily purified by recrystallization.
The trifluoroacetyl group serves as a robust protecting group that is stable under a variety of reaction conditions but can be removed under relatively mild basic conditions. guidechem.comcreative-peptides.com Common methods for the deprotection of trifluoroacetamides include treatment with aqueous sodium hydroxide, potassium carbonate in methanol/water, or ammonia in methanol. guidechem.com This orthogonality allows for the selective removal of the trifluoroacetyl group without affecting other sensitive functionalities in the molecule. google.comgoogle.com Therefore, in the synthesis of this compound and its analogues, derivatization to the corresponding trifluoroacetamide can be a powerful tool for the isolation and purification of key intermediates.
Table 2: Trifluoroacetamide as a Derivatizing/Protecting Group for Amines
| Feature | Description |
| Introduction | Reaction with trifluoroacetic anhydride or other trifluoroacetylating agents. google.com |
| Properties of Derivative | Often a stable, crystalline solid; increased volatility. |
| Purification Method | Recrystallization, chromatography. |
| Removal (Deprotection) | Mild basic conditions (e.g., NaOH, K₂CO₃/MeOH, NH₃/MeOH). guidechem.comcreative-peptides.com |
| Advantages | Facilitates isolation and purification; stable protecting group with orthogonal removal conditions. google.comgoogle.com |
Optimization of Synthetic Routes for this compound Analogues
One common approach to the synthesis of N-aryl-4-aminopiperidines is the reductive amination of a 4-piperidone with an appropriate aniline. The optimization of this reaction can involve screening different reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvents, and pH conditions to maximize the yield of the desired product while minimizing the formation of byproducts.
For the synthesis of a library of analogues, parallel synthesis techniques can be employed to efficiently explore a wide range of substituents on both the piperidine ring and the N-aryl moiety. nih.gov This allows for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies. nih.gov High-throughput purification methods, such as automated flash chromatography or preparative HPLC, are often integrated into these workflows to handle the large number of compounds generated. nih.gov
Table 3: Parameters for Optimization of N-Aryl-4-Aminopiperidine Synthesis
| Parameter | Variables to Consider | Goal |
| Reductive Amination | Reducing agent, solvent, temperature, pH | Maximize yield, minimize byproducts |
| Starting Materials | Commercially available vs. custom synthesized anilines and piperidones | Cost-effectiveness, structural diversity |
| Protecting Groups | Choice of protecting group (e.g., Boc, Cbz), conditions for protection/deprotection | High-yielding steps, orthogonality |
| Purification | Crystallization, column chromatography, preparative HPLC | High purity, scalability |
| Overall Strategy | Linear vs. convergent synthesis, use of parallel synthesis | Efficiency, speed of analogue generation |
Advanced Analytical Characterization Techniques for N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of N-(3-fluoro-4-methylphenyl)piperidin-4-amine by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized for complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the phenyl ring, with their chemical shifts and splitting patterns influenced by the adjacent fluoro and methyl groups. The piperidine (B6355638) ring protons would appear in the aliphatic region. The proton on the carbon bearing the amino group (C4-H) would likely appear as a multiplet. The protons on the other piperidine carbons (C2, C3, C5, C6) would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. Signals for the amine proton (N-H) and the methyl group protons (-CH₃) would also be present.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the six aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The four distinct carbons of the piperidine ring and the single methyl carbon would also be observed in the aliphatic region of the spectrum.
¹⁹F NMR: The ¹⁹F NMR spectrum would provide a simple confirmation of the fluorine atom's presence, showing a single resonance for the fluorine on the phenyl ring.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) Range | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.5 | Multiplets |
| ¹H | Piperidine-H (C4-H) | 2.5 - 3.5 | Multiplet |
| ¹H | Piperidine-H (other) | 1.5 - 3.0 | Complex Multiplets |
| ¹H | Amine-H (N-H) | Variable (broad) | Singlet (broad) |
| ¹H | Methyl-H (-CH₃) | 2.0 - 2.5 | Singlet |
| ¹³C | Aromatic-C | 110 - 165 | Singlets, Doublet (due to C-F coupling) |
| ¹³C | Piperidine-C | 40 - 60 | Singlets |
| ¹³C | Methyl-C | 15 - 25 | Singlet |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also provides a powerful tool for separating and identifying components in a mixture.
The molecular formula for this compound is C₁₂H₁₇FN₂. Its calculated monoisotopic mass is 208.1376 g/mol . In an MS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to be observed as its protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 209.1454.
Tandem MS (MS/MS) experiments would be used to further confirm the structure through controlled fragmentation of the parent ion. Expected fragmentation pathways for this compound could include the cleavage of the piperidine ring or the bond connecting the phenyl and piperidinyl moieties. wvu.edu The fragmentation pattern of substituted piperidines is often characterized by losses of portions of the piperidine ring or the substituents attached to it. wvu.edu
LC-MS analysis would confirm the molecular weight of the main component eluting from the HPLC column, providing an orthogonal method of identification and purity assessment.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected Exact m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₈FN₂]⁺ | 209.1454 | Protonated molecular ion |
| Fragment 1 | [C₆H₅FN]⁺ | 110.0406 | Putative fragment from cleavage at piperidine ring |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are fundamental for separating a compound from any impurities, byproducts, or starting materials.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be employed for this analysis.
In a typical setup, the compound would be injected onto a nonpolar stationary phase (e.g., a C18 column) and eluted with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The elution would likely be performed using a gradient, where the proportion of the organic solvent is increased over time. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks in the chromatogram. For quantitative analysis, the response would be compared to that of a certified reference standard.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Gradient | e.g., 5% B to 95% B over 15 minutes |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown.
Once a suitable crystal is obtained and analyzed, the XRD data provides a wealth of structural information. This includes the exact bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituted phenyl ring. Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the amine group, which can significantly influence the compound's physical properties.
Table 4: Structural Information Obtainable from X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-F). |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C). |
| Molecular Conformation | The 3D shape of the molecule, including ring puckering and substituent orientation. |
| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and van der Waals forces. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Structure Activity Relationship Sar Studies of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine Derivatives
Conformational and Stereochemical Influences on Biological Activity
The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For derivatives of N-(3-fluoro-4-methylphenyl)piperidin-4-amine, both the conformation of the piperidine (B6355638) ring and the stereochemistry of its substituents are key determinants of pharmacological activity.
The introduction of fluorine onto the piperidine ring can significantly alter its conformational preferences. d-nb.inforesearchgate.net Generally, substituents on a six-membered ring like piperidine prefer to occupy the equatorial position to minimize steric hindrance. However, fluorine's unique properties can lead to a preference for the axial position. researchgate.netresearchgate.net This "axial-F preference" is influenced by a combination of factors including electrostatic interactions, hyperconjugation, and steric effects. d-nb.inforesearchgate.netnih.gov
Computational and experimental studies on various fluorinated piperidines have shown that the energy difference between the equatorial and axial conformers is often small, and can be influenced by the solvent and other substituents on the ring. d-nb.infonih.gov For instance, in cis-3-fluoro-4-methylpiperidine, both computational analysis and experimental observation suggest a preference for the axial conformation of the fluorine atom. researchgate.net
The conformational behavior is also dependent on the protonation state of the piperidine nitrogen. In piperidinium (B107235) salts, the axial orientation of a fluorine atom can be favored due to stabilizing charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine. researchgate.netnih.gov
Table 1: Conformational Preferences of Fluorinated Piperidine Derivatives
| Compound | Substituent Position | Preferred Conformation of Fluorine | Key Influencing Factors |
|---|---|---|---|
| 3-fluoropiperidine | C-3 | Axial d-nb.inforesearchgate.net | Hyperconjugation, Electrostatic interactions d-nb.info |
| cis-3-fluoro-4-methylpiperidine | C-3, C-4 | Axial researchgate.net | Steric and electronic effects of the methyl group researchgate.net |
This table summarizes the general conformational preferences observed in fluorinated piperidine systems, which provide a basis for understanding the behavior of more complex derivatives.
Chirality plays a crucial role in the pharmacological activity of many drugs. For piperidine derivatives, the stereochemistry at substituted carbon atoms can lead to significant differences in binding affinity and efficacy between enantiomers. The synthesis of enantiomerically pure chiral amines is a key step in developing stereospecific drugs. mdpi.com
While direct studies on the stereospecificity of this compound are not extensively detailed in the provided context, the principles of stereospecificity in related piperidine derivatives are well-established. For example, in the development of NK1 antagonists, a nearly 50-fold difference in activity was observed between the (R,R) and (R,S) diastereomers of a 2-arylpiperidine derivative. rsc.org This highlights the importance of controlling stereochemistry to optimize pharmacological activity.
The synthesis of specific stereoisomers of substituted piperidines, such as chiral 4-amino-3-hydroxy piperidines and (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, has been a focus of research to isolate the more active enantiomer. rsc.orgnih.gov These studies underscore the general principle that the specific three-dimensional arrangement of substituents on the piperidine ring is critical for precise interaction with biological targets.
Modulation of Basic Nitrogen and Piperidine Ring Functionality
The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature, often involved in crucial binding interactions with biological targets. Modifying its basicity and the functionality of the ring itself are important strategies in drug design.
The introduction of fluorine, a highly electronegative atom, can significantly reduce the basicity of nearby amine groups through a strong inductive effect. tandfonline.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com This modulation of pKa can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov A lower basicity can improve membrane permeability and bioavailability by reducing the extent of protonation at physiological pH. tandfonline.commdpi.com
The effect of fluorine on the pKa of the piperidine nitrogen is dependent on its position relative to the nitrogen. cambridgemedchemconsulting.comnih.gov The closer the fluorine atom, the stronger the electron-withdrawing effect and the greater the reduction in basicity. cambridgemedchemconsulting.com The conformation of the fluorine substituent also plays a role, with an equatorial fluorine generally having a greater effect on reducing basicity than an axial one. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Beyond modulating pKa, fluorine can also participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to a target protein. mdpi.com
Table 2: Effect of Fluorination on Amine Basicity (pKa)
| Compound | pKa | Change relative to Piperidine (pKa ≈ 11.2) |
|---|---|---|
| Piperidine | ~11.2 | - |
| 4-Fluoropiperidine | Lower than piperidine | Decrease |
This table illustrates the general trend of decreased basicity upon fluorination of the piperidine ring. Specific pKa values can vary based on experimental conditions and the presence of other substituents.
Modifications to the nitrogen atom of the piperidine ring, such as the attachment of different aryl or alkyl groups, can significantly impact biological activity. nih.govnih.govajchem-a.com These modifications can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with the target.
In a series of N-aryl-piperidine derivatives designed as histamine (B1213489) H3 receptor agonists, the nature of the substituent on the aromatic ring greatly influenced their affinity and activity. nih.gov Similarly, for piperazine (B1678402) derivatives that act as amine reuptake inhibitors, substitutions on the phenyl rings or their replacement with heterocycles were key to their structure-activity relationships. nih.gov
The synthesis of various N-substituted piperidine analogs is a common strategy to explore the chemical space around a pharmacophore and optimize for desired biological effects. ajchem-a.comajchem-a.comijpsr.com
The size and steric bulk of substituents on both the N-aryl ring and the piperidine ring can have a significant impact on biological activity. nih.gov Large or bulky substituents can introduce steric hindrance that may either prevent or enhance binding to a biological target, depending on the topography of the binding site.
For instance, the introduction of 3,3-dimethyl substituents on N-aryl piperidine inhibitors of microsomal prostaglandin (B15479496) E synthase-1 led to potent compounds. nih.gov This suggests that the steric bulk at this position was well-tolerated and potentially contributed to a favorable binding conformation.
The interplay between substituent size, conformation, and electronic properties is a critical consideration in the design of potent and selective piperidine-based therapeutic agents. researchgate.netresearchgate.netijnrd.org
Substituent Effects on Phenyl and Piperidine Moieties
The nature and position of substituents on both the N-phenyl ring and the piperidine core are critical determinants of a compound's interaction with its biological target. Modifications can profoundly affect binding affinity, selectivity, and metabolic stability by altering electronic properties, lipophilicity, and steric profile.
Hydrophobic interactions are often key drivers for the binding affinity of ligands to their protein targets. In the context of N-phenyl-piperidin-4-amine derivatives, the phenyl group frequently inserts into a hydrophobic pocket within the target's binding site. acs.org The potency of these compounds can be modulated by altering the substituents on both the phenyl and piperidine rings to optimize these lipophilic interactions.
Research on related piperidine derivatives has shown that introducing small, lipophilic groups can enhance binding. For instance, in a series of 4-(2-aminoethyl)piperidine ligands, the introduction of a methyl group onto the piperidine nitrogen atom partially compensated for unfavorable polar interactions within a lipophilic binding pocket, thereby improving receptor affinity compared to the unsubstituted amine. nih.gov This suggests that even minor alkyl substituents on the piperidine nitrogen can influence potency by increasing favorable hydrophobic contacts. nih.gov
| Ring | Position | Substituent | Observation on Potency | Reference |
| Piperidine | Nitrogen | -H | Reduced lipophilic interactions, lower affinity | nih.gov |
| Piperidine | Nitrogen | -CH₃ | Increased lipophilic interactions, improved affinity | nih.gov |
| Phenyl | para | -CN (electron-deficient) | Inactive | dndi.org |
| Phenyl | di-methoxy (electron-rich) | Moderately active, improved metabolic clearance | dndi.org |
The specific placement of substituents on both the aromatic and heterocyclic rings—known as positional isomerism—can lead to vastly different pharmacological outcomes. This is because the precise geometry of a molecule dictates its ability to fit within a binding pocket and form key interactions with amino acid residues.
A stark example of this is seen in the development of renin inhibitors, where changing the point of attachment to the piperidine ring had a profound effect on activity. researchgate.net An N-(piperidin-4-yl)pyrimidine-5-carboxamide derivative demonstrated remarkably decreased activity, whereas the corresponding N-(piperidin-3-yl) analogue maintained significant inhibitory potency. researchgate.net This suggests that the orientation of the substituent and the vector it projects from the piperidine core are critical for aligning with the target's active site.
Similarly, in other inhibitor classes, moving a substituent on an aromatic ring can significantly alter potency and selectivity. When developing USP1/UAF1 inhibitors, researchers found that a 3-pyridine analogue and a 4-pyridine analogue exhibited comparable, potent activity. acs.org However, the 4-pyridine isomer was disfavored for progression due to a higher propensity for off-target interactions with cytochrome P450 enzymes, demonstrating that positional changes can impact both potency and drug metabolism profiles. acs.org Furthermore, the stereochemistry of substituents on the piperidine ring itself is crucial; for instance, an axial fluorine atom can have a different effect on the nitrogen's basicity (pKa) compared to an equatorial fluorine, which in turn can influence target engagement and efficacy. scientificupdate.com
| Scaffold | Isomer 1 | Isomer 2 | Pharmacological Outcome | Reference |
| Pyrimidine-carboxamide | N-(Piperidin-4-yl) | N-(Piperidin-3-yl) | Isomer 1 showed remarkably decreased activity; Isomer 2 maintained potency. | researchgate.net |
| Phenyl-pyrimidin-amine | 4-Pyridine substituent | 3-Pyridine substituent | Both isomers were potent, but the 4-pyridine showed a higher risk of CYP interactions. | acs.org |
| Fluoropiperidine | Equatorial Fluorine | Axial Fluorine | Isomers exhibit different pKa values, impacting binding and efficacy. | scientificupdate.com |
Scaffold Modifications and Bioisosteric Replacements
Beyond simple substituent changes, altering the core structure, or "scaffold," of a molecule is a powerful strategy in drug design. This can involve replacing entire chemical moieties with bioisosteres—groups with similar physical or chemical properties—to improve potency, selectivity, or pharmacokinetic properties.
Rational design often involves the strategic replacement of molecular fragments to address specific liabilities or to probe interactions with a biological target. Bioisosteric replacement is a key tactic in this process, where one functional group is swapped for another to enhance a drug-like property without losing desired biological activity. nih.gov
A clear application of this principle was demonstrated in the development of dopamine (B1211576) transporter (DAT) inhibitors. nih.gov In this case, a piperazine ring in a lead compound was associated with metabolic instability. Researchers explored bioisosteric substitutions, replacing the piperazine with aminopiperidine and piperidine amine scaffolds. nih.gov This modification successfully led to the identification of new lead compounds with improved metabolic stability in rat liver microsomes while maintaining moderate to high affinity for DAT. nih.gov
In another example, the replacement of a large naphthalene (B1677914) moiety in an inhibitor with a smaller benzene (B151609) ring was shown to abolish inhibitory effects. polyu.edu.hk However, activity could be restored and even modulated by adding small substituents, such as methyl or ethyl groups, to the new benzene ring. polyu.edu.hk This illustrates that moiety replacement is often a multi-step process, where the initial swap may require further optimization to regain or enhance potency.
| Original Moiety | Bioisosteric Replacement | Purpose of Replacement | Outcome | Reference |
| Piperazine | Aminopiperidine / Piperidine Amine | Improve metabolic stability | Maintained DAT affinity with enhanced stability. | nih.gov |
| Naphthalene | Benzene | Reduce size/complexity | Initial loss of activity. | polyu.edu.hk |
| Benzene | Benzene with meta-methyl or para-ethyl group | Regain activity | Inhibitory activity was successfully restored. | polyu.edu.hk |
Flexible molecules can adopt numerous conformations, and the energy required to adopt the specific "bioactive" conformation for binding to a target can be a thermodynamic penalty. researchgate.netnih.gov Conformational restriction is a strategy used to pre-organize a molecule into its bioactive shape, reducing the entropic cost of binding and potentially leading to significant gains in potency and selectivity. acs.orgresearchgate.net
This strategy has been effectively applied in the design of Akt inhibitors. Starting from a flexible lead compound, a conformational restriction strategy was employed by cyclizing parts of the molecule to create more rigid 3,4-disubstituted and later 3,4,6-trisubstituted piperidine derivatives. acs.org This approach not only stabilized the favorable binding pattern but also led to the discovery of new inhibitors with excellent potency and improved pharmacokinetic profiles. acs.org The rationale is that by locking the molecule in a conformation that is complementary to the target's binding site, the affinity can be improved. researchgate.netnih.gov This tactic is a cornerstone of modern structure-based drug design, as it can transform a moderately active, flexible compound into a highly potent and selective drug candidate. acs.orgresearchgate.net
| Design Strategy | Lead Compound Characteristic | Modified Analogue Characteristic | Advantage of Modification | Reference |
| Conformational Restriction | Flexible piperidine derivative | Rigid 3,4,6-trisubstituted piperidine derivative | Stabilized bioactive conformation, leading to improved potency and PK profile. | acs.org |
| General Principle | Ligand with multiple rotatable bonds | "Locked" or cyclic analogue | Reduces entropic penalty upon binding, enhancing affinity and selectivity. | researchgate.netresearchgate.net |
Investigation of the Mechanism of Action and Molecular Targets of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine
Identification of Protein Kinase Inhibition Profiles
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The potential for N-(3-fluoro-4-methylphenyl)piperidin-4-amine to function as a kinase inhibitor is an area of significant interest.
Kinase Pathway Modulation (e.g., PI3K, mTOR, Akt)
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. While direct inhibitory activity of this compound on PI3K, mTOR, or Akt has not been specifically reported, the piperidine (B6355638) scaffold is a common feature in various kinase inhibitors. For instance, a new generation of selective Akt inhibitors, such as Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide), incorporates a substituted piperidine ring, highlighting the utility of this scaffold in targeting the ATP-binding site of Akt. The development of such compounds underscores the potential for piperidine-containing molecules to modulate this critical oncogenic pathway.
No direct data is available for this compound.
Exploration of Alternative Kinase Targets (e.g., WEE1, Aurora Kinases)
WEE1 and Aurora kinases are key regulators of the cell cycle, and their inhibition represents a promising strategy in cancer therapy. The piperidine moiety is also present in the scaffold of some WEE1 inhibitors. For example, the pyrazolopyrimidinone (B8486647) (PPO) series of WEE1 inhibitors, inspired by the structure of AZD1775, features a piperidine ring. These compounds have demonstrated potent and selective inhibition of WEE1. nih.gov
Similarly, the 3-fluorophenyl moiety is found in some Aurora kinase inhibitors. Research into pyrimidine-based derivatives has shown that compounds incorporating a fluorinated phenyl group can inhibit Aurora A kinase activity and reduce levels of oncogenic proteins like cMYC and MYCN. nih.govacs.org For example, (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone was identified as a potent inhibitor. nih.gov
No direct inhibitory data for this compound against WEE1 or Aurora kinases has been found in the reviewed literature.
Receptor and Transporter Modulation
Beyond kinases, the structural features of this compound suggest potential interactions with various receptors and transporters involved in physiological and pathological processes.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. The 3-fluoro-4-methylphenyl moiety is a component of known TRPV1 antagonists. For instance, a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been investigated as potent TRPV1 antagonists. nih.govnih.gov Within this series, compounds were designed to understand the structure-activity relationships, indicating that the specific substitution pattern on the phenyl ring is crucial for antagonist activity. nih.govnih.gov
| Compound | Structure | Ki (CAP) (nM) | IC50 (pH) (nM) |
|---|---|---|---|
| Compound 24S | 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivative | 0.4 | N/A |
This table presents data for a compound structurally related to the core moiety of this compound. "N/A" indicates that the data was not available in the cited source.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems, making it a target for neuropsychiatric disorders. A compound structurally similar to the subject of this article, 4-(2-Aminoethyl)-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide hydrochloride, has been synthesized and evaluated for its TAAR1 agonist activity. nih.gov This suggests that the N-(3-fluoro-4-methylphenyl)piperidine scaffold is a viable template for the development of TAAR1 agonists.
| Compound | Structure | EC50 (µM) | Relative Agonism (%) |
|---|---|---|---|
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (B599025) (Initial Hit) | Piperidine-based | 0.507 | 65 |
This table shows the activity of an initial hit compound from a series of TAAR1 agonists that share a piperidine core. The relative agonism is compared to 1 µM of tyramine (B21549) hydrochloride. nih.gov
Human Equilibrative Nucleoside Transporter (ENT) Inhibition
Human Equilibrative Nucleoside Transporters (ENTs) are crucial for the transport of nucleosides across cell membranes. A notable inhibitor of ENTs is the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT). nih.gov It is important to distinguish that FPMINT is a structurally different and more complex molecule than this compound, although both contain a fluorinated phenyl ring and a nitrogen-containing heterocycle. There is no direct evidence to suggest that this compound inhibits human equilibrative nucleoside transporters.
No direct data is available for this compound.
Inability to Fulfill Request Due to Lack of Scientific Data
A comprehensive investigation into the scientific literature and chemical databases has revealed no available research data for the compound "this compound" corresponding to the mechanisms of action outlined in the provided article structure.
The specified outline requests detailed information on the following mechanisms for "this compound":
Enzyme Deubiquitinase Complex Inhibition (e.g., USP1/UAF1)
Allosteric Modulation Mechanisms (e.g., NAMPT)
General Signaling Pathway Perturbation
A thorough search indicates a likely case of mistaken compound identity. The mechanisms listed, particularly the highly specific inhibition of the USP1/UAF1 deubiquitinase complex, are well-documented for a different and structurally distinct chemical probe known as ML323 . However, "this compound" is a simpler molecule for which no such biological activity has been reported in publicly accessible scientific literature.
Furthermore, no studies were found that connect "this compound" to the allosteric modulation of NAMPT or to specific perturbations of cellular signaling pathways. While the piperidine chemical scaffold is common in many biologically active compounds, the specific activities requested in the outline are not associated with this particular molecule.
Generating an article based on the provided outline for "this compound" would require fabricating data and research findings, which is contrary to the principles of scientific accuracy. Therefore, it is not possible to create the requested article. The compound "this compound" appears to be a chemical available for research purposes, but one for which the biological mechanism of action has not been elucidated or published in the context of USP1/UAF1 inhibition, NAMPT modulation, or specific signaling pathway effects.
To proceed with an article on the requested mechanisms of action, it would be necessary to focus on the correct compound for which this research has been conducted, such as ML323 for USP1/UAF1 inhibition.
Preclinical Pharmacological Profile of this compound Remains Uncharacterized
Despite the structured framework for a detailed pharmacological evaluation, a thorough review of publicly available scientific literature reveals a significant lack of research data on the chemical compound this compound. Consequently, a comprehensive analysis of its preclinical pharmacological properties, as outlined in the requested article structure, cannot be provided at this time.
The intended investigation was to cover a multi-faceted preclinical assessment, beginning with its in vitro characterization and extending to its in vivo effects in established animal models. This would have encompassed a detailed exploration of its cellular and molecular interactions, as well as its physiological and behavioral impacts.
The planned in vitro pharmacological characterization would have delved into cell-based assays to determine target engagement and functional activity. Such studies are crucial for understanding how a compound interacts with its intended biological target at a cellular level. Furthermore, enzyme inhibition and receptor binding studies would have provided quantitative data on the compound's affinity and selectivity for specific proteins, offering insights into its mechanism of action.
Following the in vitro analysis, the proposed in vivo studies in animal models were designed to assess the compound's therapeutic potential and its effects on the central nervous system. The evaluation of analgesic activity in rodent models would have determined its potential as a pain-relieving agent.
An examination of the compound's effects on locomotor activity and other behavioral paradigms in mice would have shed light on its stimulant or sedative properties and its broader impact on behavior. Finally, its efficacy in dopamine-related hyperlocomotion models, such as in dopamine (B1211576) transporter knockout (DAT-KO) rats, would have explored its potential to modulate dopaminergic systems, which are implicated in various neurological and psychiatric disorders.
However, the absence of published research on this compound prevents any scientifically accurate and informative discussion on these specific pharmacological aspects. The scientific community has not yet reported the necessary preclinical data to construct the detailed evaluation that was requested. Therefore, the generation of data tables and a comprehensive article on its pharmacological profile is not feasible.
Pharmacological Evaluation of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine in Preclinical Models
In Vivo Studies in Animal Models
Antiviral Activity Evaluation in Infectious Disease Models (e.g., Ebola and Marburg viruses)
A comprehensive review of available scientific literature and preclinical research databases reveals a lack of specific studies evaluating the antiviral activity of N-(3-fluoro-4-methylphenyl)piperidin-4-amine against Ebola and Marburg viruses. While there is extensive ongoing research to identify small molecule inhibitors for these highly pathogenic viruses, no data was found to suggest that this particular compound has been screened or has shown efficacy in relevant in vitro or in vivo models. mdpi.commedkoo.comnih.govnih.govnih.govnih.govmdpi.commdpi.comnih.gov The current focus of antiviral research for these filoviruses includes targeting viral entry, replication, and assembly through various mechanisms, such as monoclonal antibodies and small molecule inhibitors that interfere with viral proteins like VP35. mdpi.comnih.govmdpi.com However, the specific role, if any, of this compound in these therapeutic strategies remains uninvestigated in the public domain.
Anthelmintic Activity Screening in Invertebrate Models (e.g., Caenorhabditis elegans)
There is no publicly available data from preclinical studies to indicate that this compound has been evaluated for anthelmintic properties using invertebrate models such as Caenorhabditis elegans. C. elegans is a widely utilized model organism for high-throughput screening of potential anthelmintic compounds due to its genetic tractability and the conservation of essential biological pathways with parasitic nematodes. nih.gov Current research in this area is focused on identifying novel chemical entities with activity against various stages of nematode life cycles. Despite the utility of this screening platform, there are no reports of this compound being included in these screening libraries or of any independent investigations into its potential as an anthelmintic agent.
Investigation of Anti-cancer Activity in Animal Models
While direct studies on the anti-cancer activity of this compound in animal models are not explicitly detailed in the available literature, its core structure is a key feature in a class of recently developed inhibitors of the Cell Division Cycle 42 (CDC42) GTPase, which have demonstrated in vivo anti-cancer efficacy. nih.govnih.gov CDC42 is a protein that plays a crucial role in various cellular processes, and its overexpression is implicated in the progression of multiple types of cancer. nih.govnih.gov
A series of pyrimidine-based CDC42 inhibitors have been synthesized and evaluated, with several compounds showing promising anti-tumor activity in patient-derived xenograft (PDX) mouse models. nih.gov These inhibitors are designed to block the interaction of CDC42 with its downstream effectors. nih.govnih.gov The general structure of these inhibitors often features a central pyrimidine (B1678525) or triazine core, an aniline (B41778) group, and a piperidine (B6355638) moiety. nih.gov The presence of the piperidine ring is noted as being important for the activity of these compounds. nih.gov
For instance, the compound ARN25062, identified as a CDC42 GTPase interaction inhibitor, incorporates a piperidin-4-yl group. medkoo.comnih.gov While not identical to this compound, the structure-activity relationship (SAR) studies of these CDC42 inhibitors provide insights into the potential role of the substituted piperidin-4-amine scaffold in achieving anti-cancer effects. The development of these compounds highlights the therapeutic potential of targeting the CDC42 signaling pathway in oncology. nih.govnih.govgoogle.com
Below is a table summarizing the activity of a related CDC42 inhibitor. It is important to note that this data is for a structurally related but distinct molecule and is provided for contextual understanding of the potential of this chemical class.
| Compound Name | Target | In Vivo Model | Notable Findings |
| ARN25062 | CDC42/RHOJ | Patient-Derived Xenograft (PDX) | Significant tumor inhibition. nih.gov |
Further research is required to specifically determine if this compound itself possesses anti-cancer properties and to elucidate its mechanism of action in relevant preclinical animal models. The existing data on related compounds, however, suggests that this chemical scaffold is of interest for the development of novel anti-cancer therapeutics. nih.govnih.govnih.govnih.govnih.gov
Computational and in Silico Studies of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine
Molecular Docking and Homology Modeling for Ligand-Target Interactions
Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of how a ligand, such as N-(3-fluoro-4-methylphenyl)piperidin-4-amine, might bind to a macromolecular target. fums.ac.ir This process involves computationally placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. nottingham.ac.uk The results can reveal the preferred binding pose, affinity, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For instance, studies on similar piperidine (B6355638) derivatives have successfully used docking to identify potential binding modes within the active sites of targets like the dopamine (B1211576) D2 receptor and Aurora kinases. tandfonline.comacs.org
In cases where the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed. nih.gov This technique constructs a theoretical 3D model of the target protein using its amino acid sequence and an experimentally determined structure of a homologous protein as a template. unc.edu The resulting model, once validated, can be used for docking studies to screen for potential inhibitors or activators. nih.gov A typical workflow for this compound would involve:
Identifying a potential biological target (e.g., a specific enzyme or receptor).
Obtaining the 3D structure of the target from a database like the Protein Data Bank (PDB) or building a homology model if no experimental structure exists. mdpi.com
Preparing both the ligand and protein structures for docking (e.g., adding hydrogens, assigning charges).
Running docking simulations to generate a series of possible binding poses.
Analyzing the top-ranked poses to understand the binding mechanism and predict the binding affinity. nih.gov
This in silico screening approach significantly accelerates the identification of promising lead compounds for further development. fums.ac.ir
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the electronic structure and intrinsic properties of a molecule, independent of its biological target. These methods are crucial for rationalizing molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. bookpi.org By applying functionals like B3LYP with a suitable basis set (e.g., 6-311G), DFT calculations can accurately predict the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles. mdpi.com This information is fundamental for understanding the molecule's conformational preferences and provides a validated structure for use in other computational studies like docking. Quantum chemical simulations using DFT can also elucidate the role of specific interactions, such as those involving the fluorine atom, in stabilizing particular conformers. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data for illustrative purposes, based on typical values for similar chemical structures.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.35 |
| Bond Length (Å) | C-N (Aromatic-Piperidine) | 1.40 |
| Bond Length (Å) | C-N (Piperidine Amine) | 1.47 |
| Bond Angle (°) | F-C-C | 118.5 |
| Bond Angle (°) | C-N-C (Piperidine Ring) | 111.0 |
| Dihedral Angle (°) | C-C-N-C (Aromatic-Piperidine) | 45.0 |
Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.org
A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govsemanticscholar.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which collectively provide a comprehensive profile of the molecule's reactivity. nih.govresearchgate.net
Table 2: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.20 | Electron-donating capacity |
| LUMO Energy | ELUMO | -0.95 | Electron-accepting capacity |
| Energy Gap | ΔE | 5.25 | Chemical reactivity and stability |
| Ionization Potential | IP | 6.20 | Energy to remove an electron |
| Electron Affinity | EA | 0.95 | Energy released when gaining an electron |
| Global Hardness | η | 2.63 | Resistance to change in electron distribution |
| Global Softness | S | 0.38 | Polarizability |
| Electronegativity | χ | 3.58 | Power to attract electrons |
| Electrophilicity Index | ω | 2.44 | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ajchem-a.com The map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. sparkle.pro.br Typically, red or yellow regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like fluorine, nitrogen, and oxygen) that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. researchgate.netproteopedia.org For this compound, the MEP map would likely highlight the electronegative fluorine and nitrogen atoms as sites of negative potential, crucial for forming hydrogen bonds and other electrostatic interactions with biological targets. acs.org
Molecular Dynamics Simulations for Ligand-Target Conformations
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding poses, and understand the influence of solvent. uzh.ch
An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated aqueous environment and running the simulation for a duration of nanoseconds. researchgate.net Analysis of the simulation trajectory can confirm the stability of key interactions predicted by docking. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation. researchgate.netnih.gov This technique is essential for validating docking results and gaining a deeper understanding of the dynamic nature of molecular recognition. nih.govrsc.org
Prediction of Biological Activity Spectra and Target Profiles (e.g., PASS, SwissTargetPrediction)
In the early stages of drug discovery, computational tools that predict the biological activity and potential targets of a compound are invaluable. Programs like PASS (Prediction of Activity Spectra for Substances) and web servers such as SwissTargetPrediction analyze a molecule's 2D structure to forecast its likely biological activities and identify the most probable protein targets. These predictions are based on structure-activity relationships derived from large databases of known bioactive compounds. For this compound, these tools could generate a list of potential activities (e.g., enzyme inhibition, receptor antagonism) and rank potential protein targets (e.g., kinases, G-protein coupled receptors, ion channels). Additionally, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to evaluate the drug-likeness of the compound early in the discovery process. nih.gov
Table 3: Illustrative Predicted Target Classes and ADMET Properties for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.
| Prediction Type | Parameter | Predicted Outcome |
|---|---|---|
| Target Class Prediction | Enzyme | Kinase Inhibitor |
| GPCR | Dopamine Receptor Ligand | |
| Ion Channel | Potassium Channel Modulator | |
| Nuclear Receptor | Low Probability | |
| ADMET Properties | GI Absorption | High |
| BBB Permeant | Yes | |
| CYP2D6 Inhibitor | Yes | |
| Lipinski's Rule of 5 | 0 Violations |
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions and crystal packing for this compound through computational modeling can predict the forces that govern its three-dimensional lattice structure. These predictions are based on the principles of molecular mechanics and quantum chemistry, which can elucidate the nature and strength of non-covalent interactions.
Predicted Intermolecular Interactions:
The molecular structure of this compound, featuring a piperidine ring, an aromatic ring, a secondary amine, and a fluorine substituent, suggests the potential for a variety of intermolecular interactions that would dictate its crystal packing. These likely include:
Hydrogen Bonding: The secondary amine group on the piperidine ring (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself and the fluorine atom can act as hydrogen bond acceptors. It is anticipated that N-H···N or N-H···F hydrogen bonds would be significant in the crystal lattice.
π-Interactions: The presence of the 3-fluoro-4-methylphenyl ring allows for several types of π-interactions, including π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions, where a hydrogen atom from a piperidine or methyl group interacts with the π-system of a neighboring aromatic ring.
Hypothetical Crystal Packing Arrangement:
Hirshfeld Surface Analysis Analogy:
In the absence of direct experimental data for the title compound, findings from similar substituted piperidine derivatives can offer a comparative perspective. For instance, studies on compounds like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one have utilized Hirshfeld surface analysis to quantify intermolecular contacts. researchgate.netnih.gov This type of analysis on this compound would be expected to reveal the relative contributions of different interactions to the crystal packing. A hypothetical breakdown of these contributions is presented in the table below, based on common patterns observed in similar organic molecules.
| Interaction Type | Predicted Contribution to Crystal Packing | Atoms Involved |
| H···H | High | Hydrogen atoms from the piperidine and methyl groups. |
| C···H/H···C | Significant | Carbon atoms of the phenyl and piperidine rings and adjacent hydrogen atoms. |
| F···H/H···F | Moderate | Fluorine atom and hydrogen atoms from neighboring molecules. |
| N···H/H···N | Moderate | Nitrogen atoms of the piperidine and amine groups and nearby hydrogen atoms. |
This table is a hypothetical representation based on the analysis of similar compounds and is not derived from experimental data for this compound.
Further computational studies, such as density functional theory (DFT) calculations, could provide more precise information on the optimized geometry of the molecule and the energetics of its intermolecular interactions, offering a more detailed and quantitative understanding of its crystal packing. Such in silico approaches are invaluable in materials science and pharmaceutical development for predicting the solid-state properties of novel compounds.
Applications in Medicinal Chemistry and Drug Discovery of N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine
Lead Compound Identification and Optimization Strategies
The 4-aminopiperidine (B84694) (4AP) scaffold, which forms the core of N-(3-fluoro-4-methylphenyl)piperidin-4-amine, is a significant structure in medicinal chemistry. In drug discovery, compounds containing this scaffold are often identified through high-throughput screening campaigns. Once a "hit" compound like a 4AP derivative is identified, it undergoes lead optimization to improve its potency, selectivity, and pharmacokinetic properties.
Optimization strategies for the 4AP scaffold typically involve a systematic exploration of structure-activity relationships (SAR). For a hypothetical lead compound like this compound, medicinal chemists would synthesize analogues by modifying three key positions:
The Piperidine (B6355638) Nitrogen (N-1): Introducing various substituents at this position can significantly impact a compound's physical properties, such as solubility and lipophilicity, and its interaction with biological targets.
The Phenyl Ring: The substitution pattern on the N-phenyl ring is critical. The existing 3-fluoro and 4-methyl groups on the specified compound are known to influence metabolic stability and target binding affinity. Optimization would involve exploring other positional isomers or replacing these groups with different electron-donating or electron-withdrawing groups.
The Piperidine Ring: Modifications to the piperidine ring itself, though less common for this specific scaffold, could also be explored.
This iterative process of design, synthesis, and biological testing aims to produce a drug candidate with an optimal balance of efficacy and drug-like properties. nih.gov
Design of Novel Therapeutic Agents
The structural features of this compound make it an attractive starting point for the design of various therapeutic agents.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The N-phenyl-piperidin-4-amine motif is present in various kinase inhibitors. The strategic placement of substituents on the phenyl ring, such as the fluoro and methyl groups in this compound, can be crucial for achieving potent and selective inhibition by interacting with specific amino acid residues in the kinase ATP-binding pocket. For example, the compound ABT-869, an N,N'-diaryl urea-based inhibitor, incorporates a 2-fluoro-5-methylphenyl group to achieve potent inhibition of receptor tyrosine kinases. nih.gov This suggests that the N-(3-fluoro-4-methylphenyl) group could be effectively utilized in the design of novel kinase inhibitors.
The piperidine ring is a common feature in a wide range of compounds investigated for their anti-cancer properties. nih.gov Fluorinated organic molecules are also of significant interest in the development of anti-cancer drugs, as the inclusion of fluorine can enhance pharmacological properties like metabolic stability and membrane permeability. mdpi.com Derivatives of 4-anilinopiperidine, a structure closely related to the title compound, are precursors in the synthesis of potent analgesics but have also been explored in other therapeutic areas. The combination of the piperidine core with a fluorinated phenyl group makes this compound a plausible scaffold for developing new agents that could target various mechanisms involved in cancer progression. nih.govmdpi.com
Nitrogen-containing heterocycles, including piperidine derivatives, are a rich source of antiviral and antimicrobial agents. nih.govnih.gov The 4-aminopiperidine scaffold, for instance, has been identified as a core structure for inhibitors of the Hepatitis C Virus (HCV). nih.gov Lead optimization of a 4-aminopiperidine hit compound led to analogues with potent activity against HCV assembly and release. nih.gov This demonstrates the potential of this scaffold, and by extension this compound, as a template for the discovery of new compounds to combat viral infections. Similarly, various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov
The 4-anilinopiperidine structure is famously the core of the fentanyl class of potent opioid analgesics. nih.govfederalregister.gov Extensive research has shown that modifications to both the piperidine nitrogen and the N-phenyl ring can drastically alter the analgesic potency and pharmacological profile of these compounds. nih.govgoogle.com The incorporation of a 4-phenyl group into the 4-anilidopiperidine scaffold has led to a novel class of potent opioid analgesics with favorable pharmacological profiles. nih.gov While this compound itself is not an anilide, its core structure is closely related to these potent analgesics, suggesting that it could serve as a valuable precursor or fragment in the design of new pain management therapies.
Contributions to Pharmacophore Models and Drug Design Principles
A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure contains several key pharmacophoric features:
A basic nitrogen atom in the piperidine ring, capable of forming ionic interactions.
A hydrogen bond donor (the secondary amine).
An aromatic ring (the phenyl group) capable of pi-stacking and hydrophobic interactions.
A fluorine atom, which can act as a weak hydrogen bond acceptor and modulate the electronic properties of the aromatic ring.
Studying how compounds like this compound and its analogues interact with various biological targets helps to build and refine pharmacophore models. These models are invaluable tools in computational drug design, enabling virtual screening of large compound libraries to identify new potential lead compounds and guiding the rational design of more potent and selective therapeutic agents.
Future Research Directions and Unexplored Avenues for N 3 Fluoro 4 Methylphenyl Piperidin 4 Amine
Elucidation of Broader Biological Activities and Target Space
While the specific biological activities of N-(3-fluoro-4-methylphenyl)piperidin-4-amine are not extensively documented in publicly available research, the piperidine (B6355638) scaffold is prevalent in a vast number of biologically active molecules. scientificupdate.comnih.gov Future research should, therefore, focus on a broad-based screening approach to identify its primary and secondary pharmacological targets.
Potential Target Classes for Investigation:
Ion Channels: The incorporation of fluorine can modulate the pKa of the nearby piperidine nitrogen, a strategy used to alter interactions with ion channels such as the hERG potassium ion channel to enhance cardiovascular safety. scientificupdate.com Given that aminopyridine derivatives are known potassium channel blockers, investigating the effect of this compound on various potassium, sodium, and calcium channels is a logical starting point. nih.gov
G-Protein Coupled Receptors (GPCRs): Piperidine derivatives have shown affinity for a wide range of GPCRs, including sigma receptors. nih.govrsc.org A comprehensive screening against a panel of GPCRs could uncover novel activities.
Enzymes: The structural motifs present in the compound suggest potential interactions with various enzymes. For instance, derivatives of similar structures have been investigated as inhibitors of kinases and DNA gyrase. nih.govresearchgate.net
Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, suggesting that this compound could be explored for its antiviral potential. scispace.com
It is also noteworthy that compounds with a similar 4-anilinopiperidine core structure are precursors in the synthesis of potent synthetic opioids like fentanyl. federalregister.gov Therefore, a thorough investigation into its potential activity at opioid receptors is crucial to understand its complete pharmacological profile and potential for misuse.
A summary of potential, unexplored biological targets for this compound is presented in Table 1.
| Potential Target Class | Rationale Based on Similar Structures | Potential Therapeutic Area |
| Ion Channels (e.g., K+, Na+, Ca2+) | Fluorinated aminopyridines are known channel blockers. scientificupdate.comnih.gov | Neurology, Cardiology |
| G-Protein Coupled Receptors (GPCRs) | Piperidine scaffolds show affinity for sigma and other receptors. nih.govrsc.org | Psychiatry, Neurology |
| Kinases | Similar heterocyclic compounds have shown kinase inhibitory activity. nih.gov | Oncology |
| DNA Gyrase | The core structure is present in some antibacterial agents. researchgate.net | Infectious Diseases |
| Viral Proteins | Piperidine derivatives have demonstrated anti-influenza activity. scispace.com | Virology |
| Opioid Receptors | The 4-anilinopiperidine core is a precursor to fentanyl. federalregister.gov | Anesthesiology, Pain Management (and assessment of abuse potential) |
Advanced Structural Biology Studies for Refined Binding Insights
To move from initial hit identification to lead optimization, a detailed understanding of how this compound interacts with its biological targets at an atomic level is essential. Advanced structural biology techniques, which have been successfully applied to other piperidine derivatives, will be crucial in this endeavor. researchgate.netresearchgate.net
Future research in this area should include:
X-ray Crystallography: Co-crystallization of the compound with its identified protein targets would provide a static, high-resolution picture of the binding pocket and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom.
Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes or membrane-bound proteins that are difficult to crystallize, cryo-EM can provide invaluable structural information about the binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can offer insights into the compound's conformation in solution and can be used to map the binding site on the target protein. researchgate.net
Computational Modeling and Molecular Dynamics: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict binding affinities, explore the conformational landscape of the ligand-protein complex, and guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net
These studies will be instrumental in understanding the structure-activity relationship (SAR) and will provide a rational basis for the design of more effective and specific analogs.
Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties
The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around the this compound scaffold. While general methods for piperidine synthesis exist, such as the hydrogenation of pyridine (B92270) precursors or the cyclization of linear amines, future work should focus on routes that allow for facile diversification. nih.govorganic-chemistry.org
Key areas for synthetic exploration include:
Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure forms of derivatives is critical, as different stereoisomers often exhibit distinct pharmacological profiles. scientificupdate.com
Late-Stage Functionalization: Methods that allow for the modification of the core structure in the final steps of the synthesis would accelerate the generation of a diverse library of analogs for SAR studies.
Derivatization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key handle for derivatization. Exploration of a wide range of substituents, including alkyls, aryls, and acyl groups, could significantly impact potency and selectivity. nih.gov
Modification of the Phenyl Ring: The existing fluoro and methyl groups can be systematically moved around the ring, or replaced with other substituents (e.g., chloro, bromo, methoxy) to probe the electronic and steric requirements of the target binding pocket. nih.gov
Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles (e.g., pyrrolidine, morpholine) could lead to compounds with improved pharmacokinetic properties.
A systematic derivatization strategy, as outlined in Table 2, will be essential for building a comprehensive understanding of the SAR and for optimizing the compound's properties.
| Position of Derivatization | Proposed Modifications | Objective |
| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Modulate basicity, lipophilicity, and introduce new interaction points. nih.gov |
| Phenyl Ring | Vary position and nature of substituents (e.g., halogens, alkyls, alkoxys). | Probe electronic and steric effects on binding affinity. nih.gov |
| Piperidine Ring | Introduction of substituents at the 2, 3, 5, or 6 positions. | Explore conformational effects and introduce new vectors for interaction. |
| Amine Linker | N-alkylation, N-acylation. | Alter hydrogen bonding capacity and steric profile. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, future research should leverage multi-omics approaches. maastrichtuniversity.nl By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it will be possible to move beyond a single-target mechanism and understand the compound's impact on broader cellular pathways and networks.
Potential applications of multi-omics studies include:
Target Deconvolution: In cases where the primary target is unknown, treating cells with the compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) can provide clues to its mechanism of action.
Pathway Analysis: Identifying the cellular pathways that are perturbed by the compound can reveal downstream effects and potential off-target activities.
Biomarker Discovery: Multi-omics data can help in identifying biomarkers that predict a response to the compound, which is crucial for future clinical development.
Toxicity Prediction: Early assessment of changes in metabolic pathways (metabolomics) and the expression of genes involved in detoxification can help in predicting potential toxic liabilities.
By combining these advanced analytical techniques, a comprehensive biological picture of this compound can be constructed, guiding its future development and maximizing its therapeutic potential.
Q & A
Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)piperidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive alkylation of fluorinated aniline derivatives with piperidin-4-one intermediates. For example, coupling reactions involving halogenated aryl amines (e.g., 3-fluoro-4-methylaniline) and protected piperidine intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under basic conditions (e.g., NaH or K₂CO₃) yield precursors, followed by deprotection . Optimization includes solvent selection (e.g., acetonitrile or ethanol), temperature control (25–80°C), and catalyst screening (e.g., Ru(III) for enhanced reaction rates in oxidative steps) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions on the piperidine ring and aryl group. For example, the fluorine atom’s electron-withdrawing effect shifts aromatic protons downfield .
- HPLC : Reverse-phase HPLC with a Newcrom R1 column (mobile phase: acetonitrile/water with 0.1% phosphoric acid) achieves baseline separation. MS-compatible methods replace phosphoric acid with formic acid .
- HRMS : High-resolution mass spectrometry validates molecular formula and purity .
Q. How does the fluorine substituent influence the compound’s stability under oxidative conditions?
- Methodological Answer : Fluorine’s electronegativity enhances oxidative stability by reducing electron density on the aromatic ring. Kinetic studies using KMnO₄ oxidation in the presence of Ru(III) catalysts (monitored at 525 nm) show slower degradation rates compared to non-fluorinated analogs. Stoichiometric analysis (1:4 reactant ratio) and product identification (e.g., L-alanine, chlorobenzene) via GC-MS are critical for mechanistic insights .
Advanced Research Questions
Q. What computational methods can predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure, revealing charge distribution at the fluorine-substituted aryl ring and piperidine nitrogen. These predict sites prone to nucleophilic/electrophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the 4-methylphenyl moiety .
Q. How can structural modifications of the piperidine ring or aryl group alter the compound’s pharmacological activity?
- Methodological Answer :
- Piperidine Modifications : Introducing substituents like methyl or ethyl groups at the 1-position of piperidine (e.g., 1-benzyl derivatives) increases lipophilicity, enhancing blood-brain barrier penetration .
- Aryl Group Variations : Replacing 3-fluoro-4-methylphenyl with electron-deficient groups (e.g., 4-chlorophenyl) may improve binding to serotonin or dopamine receptors, as seen in related piperidine-aryl amine analogs .
- SAR Validation : Test modified analogs in vitro (e.g., receptor binding assays) and correlate results with computational predictions .
Q. What green chemistry approaches are feasible for synthesizing this compound?
- Methodological Answer :
- Solvent-Free Synthesis : Adapt protocols for similar compounds (e.g., (E)-N-(substituted arylidene)piperidin-4-amine) by grinding reactants (aryl aldehyde and piperidin-4-amine) in a mortar, reducing waste and energy use .
- Catalytic Methods : Use Ru(III) or Fe-based catalysts to accelerate reductive amination steps, minimizing hazardous reagents .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for piperidin-4-amine derivatives: How to address them?
- Methodological Answer : Yield variations (e.g., 24–92% in quinolin-4-amine syntheses ) arise from differences in protecting groups, solvent purity, and catalyst activity. Reproduce reactions under inert atmospheres (N₂/Ar) and standardize purification (e.g., column chromatography vs. recrystallization). Cross-validate with kinetic studies (e.g., monitoring via HPLC) .
Analytical and Experimental Design Considerations
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., defluorinated or oxidized species) using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
